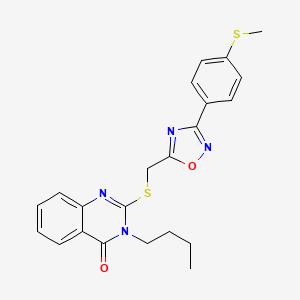
3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of Oxadiazole Ring: : Starting with the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents to form the 1,2,4-oxadiazole ring.
Quinazolinone Formation: : Condensing anthranilic acid derivatives with various reagents to form the quinazolinone scaffold.
Thioether Linkage: : Connecting the oxadiazole moiety to the quinazolinone structure via a thioether bond, facilitated by thionyl chloride or other activating agents.
Butyl Group Introduction: : Introducing the butyl group through alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods: Industrial production may involve:
Batch Processes: : Employing large reactors to facilitate multi-step synthesis.
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various reactions:
Oxidation: : Reaction with oxidizing agents, leading to potential formation of sulfoxides or sulfones.
Reduction: : Reduction using agents like hydrogen in the presence of palladium to yield thiols or sulfides.
Substitution: : Nucleophilic substitution on the aromatic ring or at the thioether linkage.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Nucleophiles such as amines or thiols in polar solvents.
Major Products
Sulfoxides/Sulfones: : From oxidation.
Thiols/Sulfides: : From reduction.
Substituted Aromatics: : From nucleophilic substitution.
Scientific Research Applications: In scientific research, 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is explored for its:
Biological Activity: : Potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Chemical Probes: : Used in studies to understand molecular mechanisms and pathways.
Material Science: : Development of advanced materials due to its unique electronic and structural properties.
Mechanism of Action: The compound's mechanism of action may involve:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways: : Altering signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds: Compared to other quinazolinone derivatives:
Structural Uniqueness: : Combination of oxadiazole, quinazolinone, and thioether moieties.
Biological Activity: : Exhibits distinct activity profiles compared to other similar compounds such as 2-mercapto-3-phenylquinazolin-4(3H)-one.
List of Similar Compounds
2-mercapto-3-phenylquinazolin-4(3H)-one
3-butyl-2-mercaptoquinazolin-4(3H)-one
2-((4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylthioquinazolin-4(3H)-one
This should cover the essential details you’re after. Anything specific you want to dive deeper into?
Eigenschaften
IUPAC Name |
3-butyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)30-14-19-24-20(25-28-19)15-9-11-16(29-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIJENJXHZZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
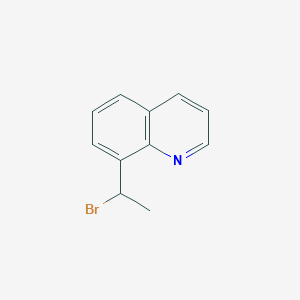
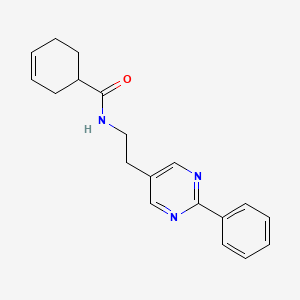
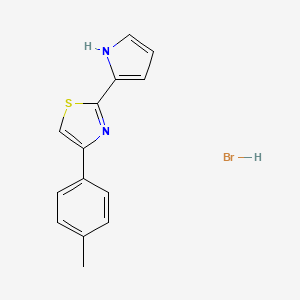
![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)
![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)
![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)
![N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711115.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}acetamide](/img/structure/B2711116.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2711119.png)
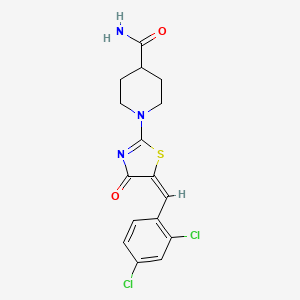
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2711121.png)
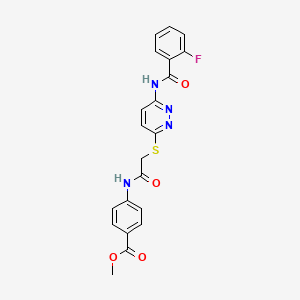
![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)
